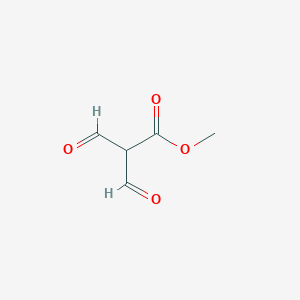

Methyl 2-formyl-3-oxopropanoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMHSWZEMCDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496871 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50427-65-1 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diformylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl 2 Formyl 3 Oxopropanoate

Strategic Approaches to Compound Synthesis

The synthesis of Methyl 2-formyl-3-oxopropanoate can be achieved through several strategic routes, each with its own set of advantages and challenges. These methods primarily include direct esterification and condensation protocols, specialized formylation procedures, and oxidative cleavage routes.

Direct Esterification and Condensation Protocols

The Claisen condensation reaction is a fundamental and widely employed method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of β-keto esters. ucla.edulibretexts.orguniroma1.itmasterorganicchemistry.comsynarchive.comlibretexts.org In the context of this compound synthesis, a crossed Claisen condensation is typically utilized. This involves the reaction of an ester that can form an enolate with another ester that cannot. ucla.edumasterorganicchemistry.com

A common approach involves the condensation of methyl acetate (B1210297) with methyl formate (B1220265) in the presence of a strong base, such as sodium methoxide (B1231860). ucla.edu In this reaction, methyl acetate acts as the enolizable component, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of methyl formate. The subsequent loss of a methoxide ion from the tetrahedral intermediate yields the desired β-keto aldehyde, this compound. The use of a base that corresponds to the ester's alkoxy group (in this case, methoxide) is crucial to prevent transesterification as a side reaction. uniroma1.it

A key feature of the Claisen condensation is that the product, a β-dicarbonyl compound, is more acidic than the starting ester. This allows for deprotonation of the product by the alkoxide base, which drives the reaction equilibrium towards the product side, often resulting in high yields. masterorganicchemistry.comlibretexts.org An acidic workup is then required to protonate the resulting enolate and isolate the final neutral product. libretexts.org

Formylation Procedures (e.g., Panizzi's Formylation)

Formylation procedures represent a direct approach to introduce the formyl group onto a precursor molecule. A notable example is the Panizzi formylation, which is a specific application of the broader Claisen condensation principle. This method typically involves the formylation of a ketone or a β-keto ester using a suitable formylating agent, such as methyl formate or ethyl formate, in the presence of a base.

For the synthesis of this compound, a precursor like methyl acetoacetate (B1235776) can be formylated. The reaction proceeds by the formation of an enolate from methyl acetoacetate, which then attacks the formylating agent. A patent describes a process for preparing sodium formyl acetone (B3395972) by reacting acetone with methyl formate and sodium methoxide, which can then be used to produce the corresponding β-ketoacetal in high yield. google.com A similar strategy can be envisioned for the formylation of methyl acetoacetate.

A more advanced and milder method for formylation is the Ti-Claisen condensation. This procedure utilizes a titanium tetrachloride (TiCl₄)-amine system to promote the condensation of an ester with methyl formate. orgsyn.org This method is particularly useful for substrates that are sensitive to strong bases, as it proceeds under less harsh conditions. orgsyn.org A detailed procedure for the synthesis of a related compound, methyl 1-formylcyclopropanecarboxylate, demonstrates the utility of this approach, achieving a good yield through a two-step process involving the initial formylation followed by cyclization. orgsyn.orgorgsyn.org

Oxidative Cleavage Routes (e.g., Ozonolysis)

Ozonolysis is a powerful oxidative cleavage reaction that severs carbon-carbon double or triple bonds and replaces them with carbonyl groups. nih.gov This method offers a conceptually different approach to the synthesis of this compound. The strategy involves the synthesis of a suitable unsaturated precursor which, upon ozonolysis, yields the target dicarbonyl compound.

A hypothetical precursor for the synthesis of this compound via ozonolysis could be a molecule containing a vinyl or other readily cleavable double bond at the appropriate position. For instance, the ozonolysis of a compound like methyl 2-ethenyl-3-oxobutanoate would, in principle, cleave the double bond to yield this compound and formaldehyde.

The ozonolysis reaction is typically carried out at low temperatures, such as -78 °C, and is followed by a workup step. nih.gov A reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) is necessary to obtain the aldehyde product without further oxidation to a carboxylic acid. Ozonolysis has been shown to be a scalable and industrially relevant reaction, often favored for its clean conversion and the in-situ generation of the oxidizing agent. nih.gov The reaction is highly selective for the cleavage of C=C bonds, making it a valuable tool in complex organic synthesis. nih.govkoreascience.kr

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for industrial-scale production depends on a variety of factors, including yield, reaction conditions, cost of reagents, and the ease of scale-up. Below is a comparative analysis of the aforementioned methodologies for the synthesis of this compound.

| Synthetic Method | Typical Precursors | Reagents | Typical Yield | Reaction Conditions | Scalability Considerations |

| Direct Esterification and Condensation (Claisen) | Methyl acetate, Methyl formate | Sodium methoxide | Good to High masterorganicchemistry.comlibretexts.org | Basic, often requires cryogenic temperatures initially, followed by reflux. google.com | Well-established and scalable. The need for stoichiometric base and cryogenic conditions can add to the cost and complexity on a large scale. The formation of viscous slurries can also pose challenges. google.com |

| Formylation (Ti-Claisen) | Methyl 4-chlorobutanoate, Methyl formate | TiCl₄, Et₃N | Good (e.g., ~69% for a related cyclopropane (B1198618) derivative) orgsyn.orgorgsyn.org | Milder than traditional Claisen, proceeds at 0-15 °C. orgsyn.org | Offers advantages for base-sensitive substrates. The use of TiCl₄ requires careful handling due to its reactivity with moisture. The cost of the titanium reagent might be a factor for very large-scale production. |

| Oxidative Cleavage (Ozonolysis) | Unsaturated ester precursor (e.g., Methyl 2-ethenyl-3-oxobutanoate) | Ozone, then a reducing agent (e.g., DMS) | Generally Good to High nih.govkoreascience.kr | Requires specialized ozonolysis equipment and low temperatures (-78 °C). nih.gov | Industrially viable and scalable. The generation of ozone requires specific equipment. The workup with reagents like dimethyl sulfide can produce odorous byproducts that need to be managed. nih.gov |

This table provides a qualitative and comparative overview based on general principles and examples of similar reactions. Specific yields and conditions for the synthesis of this compound may vary.

Precursor Reactivity and Selectivity in Synthetic Pathways

The success of each synthetic route is highly dependent on the reactivity of the precursors and the selectivity of the reactions involved.

In Claisen-type condensations , the key is the generation of a stable enolate from the precursor ester. For the synthesis of this compound from methyl acetate and methyl formate, the acidity of the α-protons of methyl acetate allows for the formation of the corresponding enolate by a strong base. Methyl formate, lacking α-protons, can only act as the electrophile, thus ensuring the desired crossed condensation. masterorganicchemistry.com The reactivity of the enolate is crucial; it must be nucleophilic enough to attack the carbonyl of methyl formate.

When formylating a precursor like methyl acetoacetate, the presence of two acidic sites (the α- and γ-protons) introduces the challenge of regioselectivity . The α-protons, situated between two carbonyl groups, are significantly more acidic and will be preferentially deprotonated to form the enolate, leading to formylation at the α-position. The choice of base and reaction conditions can influence the position of enolate formation and thus the final product.

In ozonolysis , the reactivity is centered on the carbon-carbon double bond of the precursor. The reaction is generally highly selective for the cleavage of this bond, leaving other functional groups in the molecule, such as the ester, intact. nih.gov The structure of the alkene precursor is critical; it must be designed so that its cleavage yields the two desired carbonyl fragments. For instance, in the hypothetical ozonolysis of methyl 2-ethenyl-3-oxobutanoate, the double bond is positioned to break and form the formyl group of the target molecule and formaldehyde. The efficiency of the ozonolysis reaction can be influenced by the substituents on the double bond.

Mechanistic Investigations of Methyl 2 Formyl 3 Oxopropanoate Reactivity

Fundamental Reaction Pathways and Reaction Intermediate Analysis

The unique structure of methyl 2-formyl-3-oxopropanoate, which features a β-keto ester system and an aldehyde, makes it a versatile precursor in various chemical syntheses. lookchem.com Its reactivity is characterized by a number of fundamental pathways, including cycloaddition reactions and transformations involving its active methylene (B1212753) and carbonyl groups. chemicalbook.com The compound is known to participate in [2+2] cycloadditions, such as the de Mayo reaction, and [4+2] hetero-Diels-Alder reactions with inverse electron demand. chemicalbook.com Furthermore, it can be converted into enamino aldehydes, which can then undergo photochemical and thermal cycloadditions, as well as participate in the Wittig reaction. chemicalbook.com

Nucleophilic Addition Dynamics and Associated Intermediates

The presence of two electrophilic carbonyl carbons, one in the formyl group and the other in the keto group, makes this compound highly susceptible to nucleophilic attack. In reactions with α,β-unsaturated carbonyl compounds, nucleophiles can add to the carbonyl carbon in a 1,2-addition or to the β-carbon in a 1,4-conjugate addition. rsc.orgpressbooks.publibretexts.org The resulting intermediate in these additions is typically an enolate, which is then protonated during workup to yield the final product. rsc.org

The acidity of the α-hydrogen, located between the two carbonyl groups, is significantly increased, facilitating the formation of a resonance-stabilized enolate ion. youtube.com This enolate is a key intermediate, acting as a potent carbon nucleophile in various reactions, including SN2 alkylations with alkyl halides to form new carbon-carbon bonds. youtube.comlibretexts.org The general mechanism for the alkylation of β-dicarbonyl compounds involves the initial deprotonation to form the enolate, followed by the nucleophilic attack of the enolate on the alkyl halide. libretexts.org

Table 1: Key Intermediates in Nucleophilic Additions to β-Dicarbonyl Compounds

| Intermediate | Description | Role in Reaction |

| Enolate Ion | A resonance-stabilized anion formed by the deprotonation of the α-carbon. | Acts as a strong nucleophile, attacking electrophiles to form new C-C bonds. |

| Alkoxide Intermediate | Formed from the nucleophilic attack on a carbonyl carbon. | Can be protonated to form an alcohol or can be an intermediate in substitution reactions. |

Electrophilic Interaction Studies

While the carbonyl groups of this compound are electrophilic, the electron-rich enol or enolate form can participate in electrophilic interactions. The enolate intermediate, formed under basic conditions, readily reacts with various electrophiles. youtube.comlibretexts.org

In the context of electrophilic cyclization of alkenyl β-dicarbonyl compounds, reagents like phenylselenyl bromide (PhSeBr) and iodine (I₂) can act as electrophiles, leading to the formation of cyclic ethers. tandfonline.com Although this specific study was on alkenyl β-dicarbonyls, it highlights the potential for the enol form of this compound to react with electrophiles.

Enolization and Tautomeric Equilibria within Reaction Systems

This compound, as a β-dicarbonyl compound, exists in a tautomeric equilibrium between the keto and enol forms. researchgate.netmdpi.com The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl group. mdpi.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. researchgate.net

Studies on related β-keto esters have shown that the keto-enol tautomerism is a dynamic process. chemrxiv.org For instance, the keto-enol tautomeric constants and ionization constants have been measured for various 9-acylfluorenes in aqueous solution, demonstrating the significant influence of the molecular structure on the stability of the enol form. rsc.org In some cases, the enol form can be the major species in solution. rsc.org The ability to control this equilibrium, for example through photochemical means, is an area of active research. chemrxiv.org

Computational Chemistry Applications in Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the structures of transition states and the influence of the surrounding environment.

Density Functional Theory (DFT) for Frontier Molecular Orbital Analysis and Reactive Site Identification

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules. libretexts.orgmanipal.eduresearchgate.net By calculating the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic and electrophilic attack. nih.govbohrium.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov

For β-dicarbonyl compounds, DFT calculations can help in understanding their reactivity patterns. manipal.eduresearchgate.net For example, DFT studies on the reaction of aldehydes with 1,3-dicarbonyl compounds have been used to elucidate the reaction mechanism and predict the formation of different products. manipal.eduresearchgate.net Global and local electrophilicity indexes, derived from DFT calculations, can be used to characterize the reactivity of carbon-carbon double bonds towards nucleophilic additions in related systems. bohrium.com

Table 2: Application of DFT in Reactivity Analysis

| DFT Application | Description | Insights Gained |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies and visualization of their spatial distribution. | Identification of nucleophilic and electrophilic centers, predicting regioselectivity in reactions. |

| Transition State Calculation | Determination of the geometry and energy of transition states connecting reactants and products. | Elucidation of reaction pathways and calculation of activation energies. |

| Reactivity Descriptors | Calculation of global and local reactivity indices such as electrophilicity and nucleophilicity. | Quantitative prediction of reactivity and comparison between different molecules. |

Molecular Dynamics (MD) Simulations for Solvent Effects and Transition State Characterization

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and the influence of the solvent on reaction mechanisms. mdpi.comresearchgate.net By simulating the motion of atoms over time, MD can provide insights into how solvent molecules arrange themselves around the reactants and transition states, and how this affects the reaction energetics. acs.org

For instance, MD simulations have been employed to explore the interactions between β-keto esters and proteins, providing information on the binding modes and interaction energies. mdpi.comresearchgate.net In the context of reaction mechanisms, MD simulations can be used to sample the conformational space of reactants and to study the solvent's role in stabilizing or destabilizing transition states. acs.org Combining MD with quantum mechanical methods (QM/MM) allows for a more accurate description of the reaction energetics in a condensed-phase environment.

Influence of Substituents on Reaction Direction and Selectivity

A key area of study has been the reaction of this compound with substituted anilines, which can proceed via different cyclization pathways. The electronic properties of the substituents on the aniline (B41778) ring play a crucial role in determining the outcome of these reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring of the aniline can modulate the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack during the cyclization step.

For instance, in the synthesis of quinoline (B57606) derivatives, the position of the substituent on the aniline ring directs the regioselectivity of the cyclization. The reaction is understood to proceed through the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration. The nature of the substituent (X) on the aniline ring affects the electron density at the potential cyclization positions (ortho and para to the amino group), thereby influencing which position is more readily attacked.

Detailed research findings on the reaction of this compound with various substituted anilines are summarized in the table below. The data illustrates how the electronic nature of the substituent influences the product distribution and reaction yields.

| Substituent (X) on Aniline | Electronic Effect | Major Product(s) | Observed Selectivity/Yield |

|---|---|---|---|

| 4-OCH₃ | Strongly Electron-Donating | 6-methoxyquinoline derivative | High yield of the 6-substituted product due to activation of the para position. |

| 4-CH₃ | Electron-Donating | 6-methylquinoline derivative | Good yield, favoring the 6-substituted isomer. |

| H | Neutral | Quinoline | Baseline yield for the unsubstituted reaction. |

| 4-Cl | Electron-Withdrawing (Inductive), Weakly Deactivating | 6-chloroquinoline derivative | Moderate yield, the deactivating effect is overcome by the directing effect. |

| 3-NO₂ | Strongly Electron-Withdrawing | 7-nitroquinoline and 5-nitroquinoline (B147367) derivatives | Reaction is slower, and a mixture of 7- and 5-isomers is often observed, with the 7-isomer typically predominating. |

| 4-NO₂ | Strongly Electron-Withdrawing | 6-nitroquinoline derivative | Low yield due to strong deactivation of the aniline ring, making cyclization difficult. |

Steric effects also play a significant role, especially when substituents are located at the ortho position of the aniline. An ortho-substituent can sterically hinder the approach of the formyl group of this compound and the subsequent cyclization step. This steric hindrance can lead to a decrease in the reaction rate and may favor the formation of alternative products or isomers.

The interplay of both electronic and steric effects is evident in reactions with anilines bearing substituents at different positions. The following table provides a more detailed look at the combined influence of these factors on reaction outcomes.

| Substituted Aniline | Substituent Position | Electronic Effect | Steric Hindrance | Impact on Reaction Direction and Selectivity |

|---|---|---|---|---|

| 2-Methylaniline | Ortho | Electron-Donating | High | Significantly reduced reaction rate. May favor cyclization at the less hindered para position, but overall yield is often lower. |

| 3-Methylaniline | Meta | Electron-Donating | Low | Directs cyclization to the ortho and para positions (C6 and C4 relative to the methyl group), often resulting in a mixture of 6-methyl and 8-methylquinoline (B175542) isomers. |

| 2,6-Dimethylaniline | Ortho, Ortho | Electron-Donating | Very High | Reaction is often completely inhibited due to severe steric hindrance around the amino group, preventing the initial condensation. |

| 3,5-Dimethylaniline | Meta, Meta | Electron-Donating | Low | Activates the ortho and para positions, leading to a high yield of the 6,8-dimethylquinoline (B1211756) derivative. |

These findings underscore the delicate balance of electronic and steric factors that govern the reactivity of this compound. A thorough understanding of these substituent effects is critical for the rational design of synthetic routes to achieve desired regioselectivity and high yields in the preparation of complex heterocyclic molecules.

Methyl 2 Formyl 3 Oxopropanoate As a Key Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Architectures

The strategic placement of reactive functional groups within methyl 2-formyl-3-oxopropanoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic systems. Its ability to participate in various cyclization and condensation reactions has been extensively explored by chemists to generate valuable scaffolds for medicinal chemistry and materials science.

Indole (B1671886) and Pyrido[3,2-a]carbazole Synthesis (e.g., Fischer Indole Cyclization)

The Fischer indole synthesis, a classic and powerful method for constructing the indole nucleus, can effectively utilize this compound. wikipedia.orgnih.govbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily formed from the reaction of a phenylhydrazine (B124118) with the aldehyde or ketone functionality of this compound. wikipedia.orgbyjus.com The resulting indole will bear a methoxycarbonyl group and another substituent at positions 2 and 3, respectively, providing a handle for further functionalization. This approach has been instrumental in the synthesis of various substituted indoles, which are prevalent motifs in numerous natural products and pharmaceuticals. nih.gov

Furthermore, the strategic application of this chemistry extends to the synthesis of more complex, fused heterocyclic systems. For instance, derivatives of this compound can be employed in tandem reactions to construct the pyrido[3,2-a]carbazole framework, a core structure found in several biologically active alkaloids. nih.govnih.gov

Table 1: Examples of Indole Synthesis using Fischer Indolization

| Starting Materials | Product | Key Features |

| Phenylhydrazine and an aldehyde or ketone | Indole | Aromatic heterocycle formation under acidic conditions. wikipedia.org |

| Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate | Synthesis of a key intermediate for mitomycin C analogues. nih.gov |

| Aryl hydrazones | Substituted indoles | General and standard method for synthesizing indole-containing molecules. chem-station.com |

Pyrazole (B372694) and Quinoxaline (B1680401) Derivative Formation

This compound serves as a valuable 1,3-dicarbonyl equivalent for the synthesis of pyrazole derivatives. The reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring through a condensation-cyclization sequence. hilarispublisher.comorganic-chemistry.orgchim.it The substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine derivative and the reaction conditions. This methodology provides access to a variety of functionalized pyrazoles, which are known to exhibit a wide range of biological activities. nih.gov

In a similar vein, the diketone-like reactivity of this compound can be harnessed for the synthesis of quinoxaline derivatives. Condensation with ortho-phenylenediamines under appropriate conditions yields the quinoxaline ring system. This reaction provides a straightforward route to substituted quinoxalines, a class of compounds with applications in medicinal chemistry, for example, as kinase inhibitors. nih.gov

Table 2: Synthesis of Pyrazole and Quinoxaline Derivatives

| Reagent | Product Scaffold | Reaction Type |

| Hydrazine derivatives | Pyrazole | Condensation-cyclization. chim.it |

| Ortho-phenylenediamines | Quinoxaline | Condensation. nih.gov |

Pyridine (B92270) and Pyrrole (B145914) Scaffold Generation

The versatility of this compound extends to the synthesis of six-membered nitrogen-containing heterocycles like pyridines. Through multicomponent reactions, often involving an amine and another carbonyl compound, this building block can be incorporated to form highly substituted pyridine rings. google.comnypl.orggoogle.com These reactions offer a high degree of atom economy and allow for the rapid generation of diverse pyridine libraries for screening in various applications.

Similarly, pyrrole scaffolds can be generated from this compound. organic-chemistry.orgwikipedia.org The Knorr pyrrole synthesis and related methodologies can be adapted to utilize this precursor, often by reacting it with an α-amino ketone or a related species. wikipedia.org This leads to the formation of functionalized pyrroles, which are fundamental components of many natural products, including the heme cofactor in hemoglobin. rsc.orgnih.gov

Table 3: Generation of Pyridine and Pyrrole Scaffolds

| Target Scaffold | Synthetic Method | Key Reactants |

| Pyridine | Multicomponent Reaction | Amine, another carbonyl compound. google.com |

| Pyrrole | Knorr Pyrrole Synthesis | α-Amino ketone. wikipedia.org |

| Pyrrole | Vilsmeier Formylation | Vilsmeier reagent on a suitable precursor. core.ac.uk |

γ-Lactam and Pyrrol-2-one Synthesis

This compound can also be employed in the synthesis of five-membered lactams, specifically γ-lactams and their unsaturated counterparts, pyrrol-2-ones. These structural motifs are present in a variety of biologically active compounds. nih.govorganic-chemistry.orgorganic-chemistry.org The synthesis often involves a multicomponent approach where an amine, an aldehyde, and the pyruvate derivative combine to form the lactam ring. nih.gov This strategy allows for the creation of densely substituted γ-lactam derivatives with potential applications as therapeutic agents. nih.gov

Furthermore, base-catalyzed condensation reactions involving 2-pyrrolones and 2-formyl-pyrroles (which can be derived from precursors like this compound) lead to the formation of 3-((pyrrol-2-yl)methylene)-2-pyrrolones, a class of compounds with potential applications in medicinal chemistry. google.com

Cycloaddition Reactions and Their Synthetic Utility

Beyond its role in condensation and cyclization reactions leading to heterocycles, this compound can also participate in cycloaddition reactions, further expanding its synthetic utility.

[2+2] Cycloaddition Processes (e.g., de Mayo reaction)

The enol form of this compound can participate in photochemical [2+2] cycloaddition reactions, such as the de Mayo reaction. wikipedia.org This reaction involves the cycloaddition of the enol to an alkene, forming a cyclobutane (B1203170) ring. Subsequent retro-aldol cleavage of the cyclobutane intermediate opens the ring to reveal a 1,5-dicarbonyl compound. This sequence effectively adds a two-carbon unit between the two carbonyl groups of the original dicarbonyl compound, providing a powerful tool for the synthesis of more complex acyclic and cyclic systems.

[4+2] Cycloaddition (Hetero-Diels-Alder) Reactions with Inverse Electron Demand

The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. illinois.edu In a typical HDA reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an inverse-electron-demand HDA (IEDDA or DAINV) reaction, the electronic requirements are reversed, with an electron-poor diene reacting with an electron-rich dienophile. this compound, in its enol form, is an electron-deficient 1-oxa-1,3-butadiene system due to the presence of the electron-withdrawing ester and aldehyde groups. This makes it an ideal candidate for IEDDA reactions with electron-rich alkenes.

The reactivity of 1-oxa-1,3-butadiene systems in IEDDA reactions is significantly enhanced by the presence of electron-withdrawing substituents. rsc.org These reactions are valuable for the synthesis of highly functionalized heteroaromatic ring systems, which are common motifs in natural products. rsc.org For instance, the reaction of electron-deficient α,β-unsaturated carbonyl compounds with electron-rich alkenes, such as vinyl ethers, is a well-established method for the synthesis of dihydropyran derivatives. nih.gov

While specific examples detailing the use of this compound in IEDDA reactions are not extensively documented, its structural similarity to other reactive 1-oxa-1,3-butadienes suggests its potential in this area. The general scheme for such a reaction would involve the [4+2] cycloaddition of this compound with an electron-rich alkene to yield a substituted dihydropyran.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |

|---|---|---|

| This compound (enol form) | Electron-rich Alkene (e.g., Enol ether) | Substituted Dihydropyran |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are highly atom-economical and offer a powerful and efficient way to generate molecular diversity. Given its polyfunctional nature, this compound is an excellent candidate for participation in MCRs, such as the Biginelli and Hantzsch reactions.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.orgwikiwand.com These products are of significant interest in the pharmaceutical industry. wikipedia.orgwikiwand.com In a hypothetical Biginelli-type reaction, this compound could serve as the β-dicarbonyl component, reacting with an aldehyde and urea or thiourea (B124793) to form highly functionalized dihydropyrimidinones.

The Hantzsch pyridine synthesis is another well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. wikipedia.orgwikiwand.comacs.orgorganic-chemistry.org These compounds can then be oxidized to the corresponding pyridines. organic-chemistry.org this compound could potentially be used as the β-dicarbonyl component in a Hantzsch-type synthesis, leading to the formation of highly substituted pyridine derivatives.

| Reaction Type | Reactants | Potential Product Class |

|---|---|---|

| Biginelli-type Reaction | This compound, Aldehyde, Urea/Thiourea | Substituted Dihydropyrimidinones |

| Hantzsch-type Reaction | This compound (2 equiv.), Aldehyde, Ammonia/Ammonium Acetate | Substituted 1,4-Dihydropyridines |

Derivatization Strategies for Enhanced Functionality

The reactivity of the aldehyde and keto groups in this compound allows for a variety of derivatization strategies to enhance its functionality and expand its synthetic utility.

The reaction of β-dicarbonyl compounds, such as β-ketoesters, with primary or secondary amines is a common method for the synthesis of β-enamino esters. organic-chemistry.org This reaction can be catalyzed by various acids or metal salts. this compound can react with amines to form an enamino aldehyde. This transformation converts one of the electrophilic aldehyde groups into a nucleophilic enamine, which can then participate in a range of cycloaddition reactions.

For example, the resulting enamino aldehyde can act as the diene component in subsequent cycloaddition reactions, leading to the formation of complex heterocyclic systems. The specific outcome of these cycloadditions would depend on the nature of the dienophile and the reaction conditions.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). vanderbilt.edumasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. vanderbilt.edulibretexts.org Given that this compound possesses two aldehyde functionalities (in its dicarbonyl form), it can undergo the Wittig reaction to form various unsaturated derivatives.

The reaction of dialdehydes with Wittig reagents can lead to either mono- or di-olefination products, depending on the stoichiometry of the reagents and the reaction conditions. rsc.org In the case of this compound, a controlled reaction with one equivalent of a Wittig reagent could selectively convert one of the aldehyde groups into an alkene. The use of two equivalents of the Wittig reagent could potentially lead to the formation of a diene. The stereoselectivity of the resulting alkene(s) would depend on the nature of the ylide used (stabilized or non-stabilized). libretexts.org

| Stoichiometry (Wittig Reagent : Substrate) | Potential Product |

|---|---|

| 1 : 1 | Mono-alkene derivative |

| 2 : 1 | Diene derivative |

Biomedical and Materials Science Applications Derived from Methyl 2 Formyl 3 Oxopropanoate Derivatives

Exploration of Biological Activities of Modified Structures

The chemical scaffold provided by methyl 2-formyl-3-oxopropanoate is instrumental in building molecules that are subsequently tested for various biological activities. Researchers have successfully modified structures derived from this compound to explore their potential effects on cancer cells, microbes, and metabolic processes.

Antiproliferative and Cytotoxic Potential in Cancer Cell Line Research

Derivatives originating from this compound have been identified as precursors to compounds with significant antiproliferative properties. A notable example is the synthesis of 11H-pyrido[3,2-a]carbazoles, which are structurally related to ellipticine, a known DNA-intercalating agent with anticancer activity. The synthesis involves the cyclization of tetrahydroquinolinones, which are formed using enaminones and this compound, followed by an aromatization step. This methodology allows for the creation of a library of substituted carbazole (B46965) derivatives, which have been evaluated for their biological effects.

Research has shown that the introduction of different substituents onto the 11H-pyrido[3,2-a]carbazole scaffold can significantly influence its antiproliferative activity. For instance, the addition of a phenyl group at the C6 position has been found to be particularly effective in improving the cytotoxic potential of these compounds against various cancer cell lines.

Table 1: Synthesis of Antiproliferative Agents Using this compound

| Precursor | Synthetic Target | Resulting Biological Activity |

|---|

Investigations into Antimicrobial Properties of Derivatized Compounds

While the core structure of this compound is utilized in the synthesis of various heterocyclic systems, a review of available scientific literature and patents does not provide specific examples of its derivatives being tested for antimicrobial properties. The versatility of this precursor suggests a potential for its use in creating novel molecular structures that could be screened for antibacterial or antifungal activity, but dedicated studies in this area are not prominently documented.

Studies in Cellular Metabolism Pathways, particularly Pyruvate (B1213749) Metabolism

Direct studies on the metabolic fate of this compound within cellular pathways are not extensively detailed in the literature. However, its structure as a beta-ketoester is of significant biochemical relevance. Beta-ketoesters are structurally related to key intermediates in major metabolic pathways, including fatty acid and polyketide biosynthesis.

Furthermore, the structure bears a resemblance to intermediates involved in amino acid metabolism and the citric acid cycle. For example, the elimination of pyruvate from chorismate is a key step in the biosynthesis of para-aminobenzoic acid (PABA), a precursor to folate. The enzymatic reactions in these pathways often involve the formation and transformation of beta-ketoacyl intermediates. While this compound is a synthetic building block, its structural motifs are analogous to those recognized and processed by metabolic enzymes, suggesting its potential as a starting point for the design of enzyme inhibitors or metabolic probes.

Role in Pharmaceutical Agent Development

The utility of this compound and its close analogs extends significantly into the realm of pharmaceutical development. The ethyl ester, ethyl 2-formyl-3-oxopropanoate, has proven to be a particularly valuable starting material in the synthesis of targeted therapeutic agents.

Synthesis of A2A-Adenosine Receptor Agonists

A key application of ethyl 2-formyl-3-oxopropanoate is in the large-scale synthesis of A₂A-adenosine receptor agonists. google.com These agonists are a class of drugs investigated for various therapeutic purposes, including use as pharmacological stress agents for myocardial perfusion imaging.

In the synthesis, ethyl 2-formyl-3-oxopropanoate is reacted with a 2-hydrazinoadenosine derivative. google.com This reaction, a condensation, forms a pyrazole (B372694) ring fused to the purine (B94841) core of adenosine, creating the essential heterocyclic system for A₂A receptor agonism. The process is efficient and allows for the production of these complex molecules on a larger scale suitable for pharmaceutical manufacturing. google.com

Table 2: Use of Ethyl 2-formyl-3-oxopropanoate in A₂A Agonist Synthesis

| Reagent | Reaction Partner | Resulting Structure | Application of Final Product |

|---|

Applications in HIV-1 Integrase Inhibitor Synthesis

While direct synthesis of currently marketed HIV-1 integrase inhibitors using methyl or ethyl 2-formyl-3-oxopropanoate is not explicitly documented in the reviewed patents, the chemistry of beta-dicarbonyl compounds is central to the construction of the core scaffolds of these antiviral agents. Many HIV-1 integrase inhibitors are based on heterocyclic systems like pyrimidones or pyridinones, which feature a characteristic chelating motif that binds to essential metal ions in the enzyme's active site.

The synthesis of these heterocyclic cores often involves condensation reactions with beta-ketoesters or similar dicarbonyl compounds. For example, patent literature describes the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with ethyl 2-formyl-3-oxopropanoate to construct pyrazolo[1,5-a]pyrimidine (B1248293) systems. googleapis.comgoogleapis.com These pyrimidine-based structures serve as foundational scaffolds for further elaboration into potent inhibitors. Although this specific application may not be for an HIV-1 therapeutic, it demonstrates the utility of the reagent in creating the types of complex heterocyclic systems that are central to the design of integrase inhibitors. This highlights its potential as a valuable precursor for developing new generations of antiviral drugs.

Development of Antifolates and Other Therapeutic Scaffolds

The strategic importance of this compound derivatives is notably highlighted in the field of medicinal chemistry, particularly in the synthesis of antifolates. Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid, a crucial vitamin for DNA synthesis, repair, and cellular replication. By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), these compounds can effectively halt the proliferation of rapidly dividing cells, making them valuable in cancer chemotherapy.

A prime example of the utility of a this compound derivative is in the synthesis of Pemetrexed, a potent antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. nih.gov While the direct synthesis from this compound is a multi-step process, a key intermediate, methyl (E)-3-(but-2-en-1-yl(3,4-dimethoxybenzyl)amino)-3-oxopropanoate, is derived from precursors conceptually related to the title compound. The synthesis of Pemetrexed involves the construction of a pyrrolo[2,3-d]pyrimidine core, and the versatility of β-keto esters like this compound is critical for building such heterocyclic systems. nih.gov

The reactivity of the aldehyde and keto groups in this compound allows for condensation reactions with various nucleophiles, including amines and hydrazines, to form a diverse array of heterocyclic scaffolds. libretexts.orgmdpi.com These scaffolds, such as pyrazoles, pyridines, and pyrimidines, are prevalent in many biologically active compounds and serve as foundational structures for the development of new therapeutic agents beyond antifolates. The ability to introduce various substituents onto these heterocyclic rings, guided by the initial structure of the β-keto ester, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Table 1: Key Therapeutic Scaffolds Accessible from β-Keto Ester Derivatives

| Therapeutic Scaffold | Synthetic Approach from β-Keto Ester Derivative | Potential Therapeutic Applications |

| Pyrrolo[2,3-d]pyrimidine | Cyclization reactions following condensation with appropriate amine precursors. | Antifolate agents (e.g., Pemetrexed), Kinase inhibitors |

| Pyrazole | Condensation with hydrazine (B178648) derivatives. | Anti-inflammatory, Analgesic, Anticancer |

| Pyridine (B92270) | Hantzsch-type condensation reactions with ammonia (B1221849) and another carbonyl compound. | Antihypertensive, Antiviral, Antimicrobial |

| Pyrimidine | Condensation with urea (B33335) or thiourea (B124793) derivatives. | Antiviral, Antibacterial, Anticancer |

Precursor for Advanced Materials Synthesis, including Polymers and Composites

While the application of this compound in materials science is a more nascent field of exploration compared to its role in medicinal chemistry, its polyfunctional nature presents significant potential for the synthesis of advanced materials. The presence of two aldehyde groups and a methyl ester group offers multiple reaction sites for polymerization and cross-linking, making it a candidate for the development of novel polymers and composite materials.

The aldehyde and keto functionalities can participate in various condensation polymerization reactions. For instance, reactions with diamines could lead to the formation of polyimines (Schiff bases), which can exhibit interesting thermal and electronic properties. Furthermore, the ester group can undergo transesterification reactions, allowing for its incorporation into polyester (B1180765) chains. The ability to form heterocyclic rings through reactions of the dicarbonyl moiety can also be exploited to create polymers with heterocyclic units embedded in the main chain or as pendant groups. These heterocyclic polymers often exhibit enhanced thermal stability and specific optoelectronic properties.

Although direct research on the use of this compound in polymer and composite synthesis is not extensively documented, the principles of polymer chemistry suggest its utility as a versatile monomer or cross-linking agent. The reactivity of β-keto esters in general is well-established in polymer synthesis, where they can be used to create functional polymers. nih.govresearchgate.net For example, polymers with pendant β-keto ester groups can be synthesized and subsequently modified to introduce a wide range of functionalities or to create cross-linked networks.

The development of polymers from monomers like this compound could lead to materials with tailored properties. For example, the incorporation of polar functional groups could enhance adhesion and compatibility in composite materials. The potential for creating cross-linked structures could lead to the development of thermosetting resins with high thermal and chemical resistance.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Potential Synthetic Route | Potential Material Properties |

| Polyimines | Polycondensation with diamines. | Thermally stable, potentially conductive. |

| Polyesters | Transesterification with diols. | Biodegradable, biocompatible. |

| Heterocyclic Polymers | Ring-forming polycondensation reactions. | High thermal stability, specific optical properties. |

| Cross-linked Resins | Curing reactions involving the multiple functional groups. | High rigidity, chemical resistance. |

Emerging Research Directions and Future Perspectives

Development of Stereoselective Transformations and Chiral Synthesis

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. nih.gov Emerging research is actively exploring the use of versatile synthons like Methyl 2-formyl-3-oxopropanoate in stereoselective transformations to create complex molecules with precise control over their stereochemistry.

A key strategy in this field is the use of chiral auxiliaries. This methodology involves temporarily incorporating a chiral molecule into the synthetic sequence. This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it can be removed. For instance, the enantioselective synthesis of amino acids like (R)-2-methyltryptophan ethyl ester has been achieved with high purity by using a recoverable chiral auxiliary, (SSS)-hydroxypinanone, to direct a diastereoselective alkylation. doi.org This principle is highly applicable to the functional groups present in this compound for the development of novel chiral building blocks.

Another powerful approach is the use of chiral catalysts, which can induce enantioselectivity without being consumed in the reaction. Asymmetric metal catalysts, such as those developed by Noyori, are highly effective for stereoselective reductions. nih.gov The development of chiral Lewis acids for reactions like the Michael addition further expands the toolkit for asymmetric synthesis. chemrxiv.org

Furthermore, chemo-enzymatic methods are gaining prominence as a green and highly selective alternative. Research into the synthesis of related chiral epoxides, such as methyl (S)-3-(oxiran-2-yl)propanoates, has demonstrated the efficacy of lipase-mediated enzymatic reactions. mdpi.com These enzymatic transformations can offer exceptional levels of stereocontrol under mild conditions, representing a significant area for future development in the chiral synthesis of derivatives from this compound. mdpi.com

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. jetir.org Research is underway to develop more sustainable methods for both the synthesis and the subsequent use of this compound.

A primary focus of green chemistry is the use of renewable feedstocks. kit.edu A notable example in a related synthesis is the production of chiral epoxides from levoglucosenone, a compound derived from the pyrolysis of cellulose. mdpi.com This approach provides a sustainable alternative to traditional syntheses that rely on petrochemical sources and hazardous reagents like sodium nitrite (B80452) and borane. mdpi.com The potential to derive starting materials for this compound from abundant biomass sources such as carbohydrates or lignin (B12514952) is a key area of future research. kit.edunih.gov

Biocatalysis represents another pillar of green chemistry. The use of enzymes, such as lipases in lipase-mediated Baeyer-Villiger oxidations, allows reactions to be performed under mild conditions with high selectivity, minimizing waste and energy consumption. mdpi.com The application of such enzymatic methods to the synthesis and transformation of this compound could lead to significantly more environmentally friendly processes.

The choice of solvents and catalysts is also critical. Green approaches favor the use of benign solvents like water or glycerol (B35011) and the development of recoverable, non-toxic catalysts. nih.gov For example, recent green syntheses of heterocyclic compounds have utilized catalysts derived from agro-waste in combination with green solvents, achieving high yields and good atom economy. nih.gov Adopting these strategies for reactions involving this compound would align its application with modern standards of sustainable chemistry. whiterose.ac.uk

Advanced Spectroscopic and Structural Characterization for Reaction Monitoring and Product Validation

The unambiguous identification of reaction products and the real-time monitoring of chemical transformations are critical for developing robust and efficient synthetic protocols. Advanced spectroscopic and structural characterization techniques are indispensable tools in the study of reactions involving this compound and its derivatives.

In the synthesis of complex molecules such as quinolines, a combination of spectroscopic methods is employed for comprehensive characterization. nih.gov

Infrared (IR) Spectroscopy: This technique is valuable for reaction monitoring. For example, in the formation of a quinoline (B57606) ring from an aminophenyl precursor, the disappearance of N-H stretching bands in the IR spectrum provides a clear indication that the reaction has proceeded to completion. nih.gov

Mass Spectrometry (MS): MS provides essential information on the molecular weight of the product, confirming that the target molecule has been formed. researchgate.net

For an absolute confirmation of a molecule's three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing and material properties. researchgate.netmdpi.com The insights gained from such detailed structural analysis are vital for understanding reaction mechanisms and designing new materials.

Integrated Computational-Experimental Design for the Discovery of Novel Derivatives

The synergy between computational chemistry and experimental synthesis is revolutionizing the discovery of new molecules. This integrated approach allows for the rational design of novel derivatives of foundational molecules like this compound, accelerating the development of compounds with desired properties.

Computational studies, often employing methods like Density Functional Theory (DFT), can predict the geometric and electronic properties of molecules before they are ever synthesized in a lab. nih.gov These calculations can provide insights into:

Reaction Mechanisms: Understanding the energy barriers of potential reaction pathways.

Molecular Properties: Calculating electrostatic potential (ESP) maps to predict sites of reactivity and intermolecular interactions. mdpi.com

Spectroscopic Data: Simulating NMR and IR spectra to aid in the characterization of new compounds.

This predictive power allows researchers to screen a large number of virtual derivatives and prioritize the most promising candidates for experimental synthesis, saving significant time and resources.

Once a target molecule is synthesized, computational tools are again employed to complement the experimental characterization. For instance, Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can be used in conjunction with X-ray crystallography data to visualize and quantify the weak intermolecular interactions that stabilize the crystal structure. mdpi.com This deep understanding of structure-property relationships is essential for the rational design of the next generation of materials and biologically active compounds derived from this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2-formyl-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 2-formyl-3-oxopropanoic acid with methanol under acidic catalysis. Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) and adjusting parameters like temperature (e.g., 60–80°C) and catalyst concentration (e.g., H₂SO₄ or Amberlyst-15). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product. For analogous esters like ethyl 2-formyl-3-oxopropanoate, similar protocols are applied, though solvent polarity and boiling points may differ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Safety guidelines for analogous esters (e.g., ethyl derivatives) emphasize these practices .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies formyl (δ ~9.8 ppm) and ester carbonyl (δ ~3.7 ppm for methoxy) groups. ¹³C NMR confirms ketone (δ ~200 ppm) and ester (δ ~170 ppm) functionalities.

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated ketone/formyl).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z 145.06). Cross-validate with elemental analysis for purity ≥95% .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Gibbs free energy changes for hydrolysis at different pH levels. Optimize geometries at the B3LYP/6-31G(d) level.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER or GROMACS. Analyze hydrogen-bonding interactions between the ester and water molecules to identify degradation pathways.

- Experimental Validation : Compare computational predictions with HPLC stability studies (e.g., pH 2–12 buffers, 25–50°C) .

Q. What experimental strategies resolve contradictions in the reactivity of this compound across solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H₂O) solvents. Monitor reaction kinetics via UV-Vis or NMR.

- Control Experiments : Isolate solvent effects by fixing temperature (e.g., 25°C), concentration, and catalyst load.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity (ET₃₀ scale) with reaction yields. For example, ethyl ester analogs show higher reactivity in polar aprotic solvents due to enhanced nucleophilicity .

Q. How can this compound be utilized in asymmetric catalysis, and what chiral auxiliaries enhance enantioselectivity?

- Methodological Answer :

- Chiral Ligands : Test bisoxazoline or Schiff base ligands in aldol or Michael additions. For example, L-proline derivatives can induce enantiomeric excess (ee) >80% in ketone alkylation.

- Screening Workflow : Use high-throughput robotic platforms to evaluate >50 ligand/substrate combinations.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to quantify ee. Recent studies on similar α-keto esters demonstrate ee improvements via dynamic kinetic resolution .

Q. What mechanisms underlie the thermal decomposition of this compound, and how can they be mitigated?

- Methodological Answer :

- TGA/DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (~150°C for ethyl analogs).

- Pathway Elucidation : Use GC-MS to detect decomposition byproducts (e.g., CO, formic acid).

- Stabilizers : Add antioxidants (e.g., BHT at 0.1 wt%) or store under inert gas. Computational studies suggest that electron-withdrawing substituents reduce thermal lability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference Standards : Cross-check with certified NMR/IR reference spectra from repositories like NIST Chemistry WebBook.

- Sample Purity : Ensure ≥98% purity via HPLC before characterization. Impurities (e.g., residual methanol) can shift peaks.

- Collaborative Validation : Share raw data (e.g., JCAMP-DX files) with independent labs for reproducibility checks. Ethyl ester studies highlight batch-to-batch variability as a common issue .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity.

- Cluster Analysis : Group derivatives by substituent effects (e.g., Hammett σ values) to identify activity trends.

- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness. Studies on propanoate derivatives demonstrate strong correlations between electron-withdrawing groups and enhanced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.